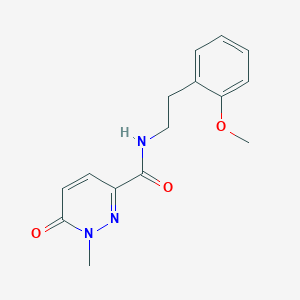![molecular formula C16H13N3O6S2 B2799143 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide CAS No. 325725-83-5](/img/structure/B2799143.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide, also known as MNBTA or MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MNBTA is a benzothiazole derivative that has been shown to possess anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process.
Biochemical and Physiological Effects:
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been shown to exhibit potent anti-cancer activity both in vitro and in vivo. Studies have demonstrated that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide inhibits tumor growth and induces apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further study as a potential cancer treatment. However, one limitation of using N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its complex synthesis process, which may limit its availability and accessibility for research purposes.
Orientations Futures
There are several future directions for the study of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide and to optimize its synthesis process for increased accessibility and availability.
Méthodes De Synthèse
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide involves a multistep process that begins with the reaction of 2-nitrophenol with potassium carbonate in dimethylformamide. The resulting product is then reacted with 6-chlorobenzothiazole in the presence of cesium carbonate to yield the intermediate compound, which is then reacted with N-(2-bromoacetyl)acetamide to produce N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells.
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-27(23,24)10-6-7-11-14(8-10)26-16(17-11)18-15(20)9-25-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRBGWTXGXVAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B2799066.png)
![N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2799068.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799069.png)
![N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2799074.png)

![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)


![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)